molecular formula C13H10O4 B427567 allyl 4-oxo-4H-chromene-2-carboxylate

allyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B427567
M. Wt: 230.22g/mol
InChI Key: OQHNKLNDEASRCB-UHFFFAOYSA-N
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Description

Allyl 4-oxo-4H-chromene-2-carboxylate is a chromene derivative characterized by a bicyclic 4H-chromene core substituted with a ketone group at position 4 and an allyl ester moiety at position 2. Chromenes (benzopyrans) are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and bioimaging due to their fluorescent properties and biological activity . The allyl group may enhance reactivity and biological potency compared to alkyl substituents, as seen in antimicrobial studies ().

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22g/mol

IUPAC Name

prop-2-enyl 4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H10O4/c1-2-7-16-13(15)12-8-10(14)9-5-3-4-6-11(9)17-12/h2-6,8H,1,7H2

InChI Key

OQHNKLNDEASRCB-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

C=CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

Chromene-2-carboxylate derivatives vary significantly based on substituents at positions 2, 3, 6, and 5. Key comparisons include:

Table 1: Structural Comparison of Selected Chromene-2-Carboxylate Derivatives
Compound Name Substituents Conformation (Dihedral Angle) Key Features
Allyl 4-oxo-4H-chromene-2-carboxylate Allyl ester at C2 Not reported Expected planar chromene core; allyl group may enhance bioactivity
Ethyl 4-oxo-4H-chromene-2-carboxylate Ethyl ester at C2 ~9–21° twist (trans) Planar chromene core; ethyl group reduces steric hindrance
Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate Allyl ester at C3, diethylamino at C7 Non-planar (rotated substituents) Diethylamino group introduces electron-donating effects; C3 ester affects hydrogen bonding
Ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate 4-Methylphenyl at C6, ethyl ester at C2 Trans conformation Bulky aryl substituents influence packing and solubility

Key Observations :

  • Substituent Position: The allyl ester at C2 (vs. C3 in ) likely results in distinct electronic and steric profiles.
  • Conformational Flexibility : Ethyl esters (e.g., ) adopt a trans conformation with a slight twist (9–21°), whereas allyl esters may introduce greater conformational flexibility due to the unsaturated bond .
Antimicrobial Potency
  • Allyl vs. Propyl/ethyl Derivatives : Allyl-substituted chromenes exhibit superior antimicrobial activity compared to propyl or ethyl analogs. For example, allyl derivatives of thymol and carvacrol showed enhanced efficacy against planktonic cells and biofilms, attributed to the allyl group’s electron-withdrawing effects and increased membrane permeability .
  • Electron-Donating Groups: Compounds with methoxy or diethylamino groups (e.g., ) demonstrate reduced potency compared to allyl derivatives, as strong electron-donating groups may hinder interactions with microbial targets .

Supramolecular Interactions

  • Hydrogen Bonding : Ethyl and allyl esters form C–H⋯O hydrogen bonds, but allyl groups may introduce additional π-π stacking interactions due to unsaturation .
  • Packing Efficiency : Ethyl derivatives with planar conformations pack more efficiently, whereas allyl derivatives may exhibit looser packing, affecting solubility and melting points .

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